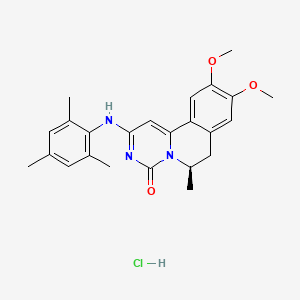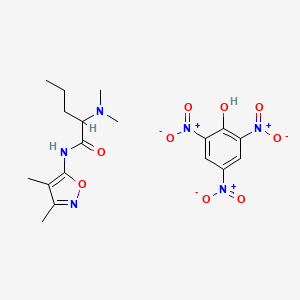
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The picrate salt form of this compound suggests it may have applications in energetic materials or as a reagent in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylamino Group: This step may involve nucleophilic substitution reactions.
Formation of the Valeramide Moiety: This can be done through amide bond formation using reagents like carbodiimides.
Picrate Salt Formation: The final step involves the reaction of the compound with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography.
Scalability: Ensuring the process is scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development due to its isoxazole structure.
Industry: Use in the production of energetic materials or as a stabilizer.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate would involve its interaction with molecular targets such as enzymes or receptors. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The dimethylamino group may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)acetamide
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)propionamide
- 2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)butyramide
Uniqueness
2-(Dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)valeramide picrate is unique due to its specific valeramide moiety and picrate salt form, which may confer distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
93997-95-6 |
|---|---|
Fórmula molecular |
C18H24N6O9 |
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)pentanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H21N3O2.C6H3N3O7/c1-6-7-10(15(4)5)11(16)13-12-8(2)9(3)14-17-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,6-7H2,1-5H3,(H,13,16);1-2,10H |
Clave InChI |
GVANEHMUGAUYQK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)NC1=C(C(=NO1)C)C)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
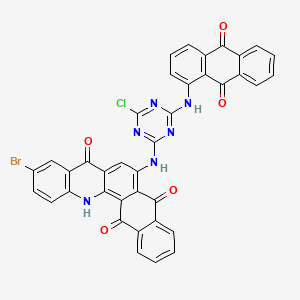
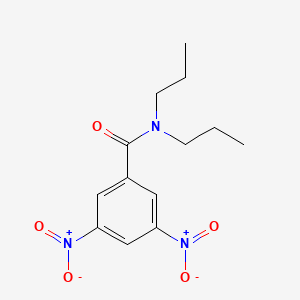
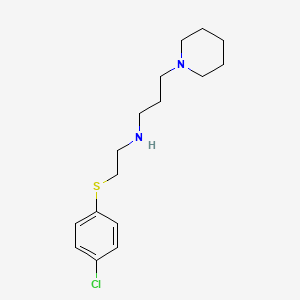
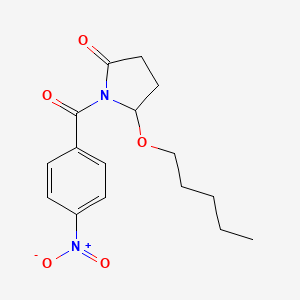


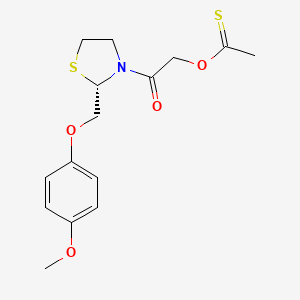

![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)

